Dasatinib Synthesis: One-Pot vs. Ethyl Ester Route
Using methyl 2-aminothiazole-5-carboxylate as the starting material, a one-pot amino-protection/hydrolysis strategy achieved a dasatinib total synthesis yield of 41.5%, representing a 2.8-fold improvement over the original 14.9% yield [1]. A separate ethyl ester-based process required a lengthier N-Boc protection, hydrolysis, acid chloride formation, amidation, and deprotection sequence, achieving 53.4% overall yield [2]. While the ethyl ester route ultimately delivers a higher absolute yield, the methyl ester strategy reduces step count through one-pot operation, directly lowering labor, solvent, and intermediate isolation costs.
| Evidence Dimension | Dasatinib total synthesis overall yield (%); number of discrete synthetic operations |
|---|---|
| Target Compound Data | Overall yield 41.5% (methyl ester, one-pot amino protection/hydrolysis route; An Kang et al., 2011) |
| Comparator Or Baseline | Original literature process: 14.9% overall yield. Ethyl ester process (Tan Gui-lin et al., 2016): 53.4% overall yield via multi-step N-Boc protection/hydrolysis/acid chloride/amidation/deprotection sequence. |
| Quantified Difference | Methyl ester: +26.6 percentage points vs. original (2.8× improvement). Ethyl ester: +38.5 percentage points vs. original (3.6× improvement), but requires additional discrete steps vs. methyl one-pot approach. |
| Conditions | Methyl ester: One-pot Boc-protection, methyl ester hydrolysis, condensation with 2-chloro-6-methylaniline, then substitution with 4,6-dichloro-2-methylpyrimidine and N-hydroxyethylpiperazine. Ethyl ester: Sequential N-Boc protection, hydrolysis, chlorination to acid chloride, amidation, Boc deprotection, and two nucleophilic substitution steps. |
Why This Matters
Procurement decisions must weigh the methyl ester's step-economic one-pot advantage (lower labor/solvent cost) against the ethyl ester's higher absolute yield; for facilities prioritizing operational simplicity over maximum yield, the methyl ester offers a distinct process advantage.
- [1] An K, Guan JN, Yang H, Hou W, Wan R. Improvement on the Synthesis of Dasatinib. Fine Chemical Intermediates. 2011;41(2):42-44. Overall yield: 41.5% (improved from 14.9%). View Source
- [2] Tan GL, Huang BD. Optimization of Synthesis Technology of Dasatinib. Fine Chemical Intermediates. 2016;46(5):18-21. Overall yield: 53.4% from ethyl 2-aminothiazole-5-carboxylate. View Source
